![molecular formula C16H11NO3 B2809712 3-[(E)-(2-Oxidanylidene-1h-Indol-3-Ylidene)methyl]benzoic Acid CAS No. 708981-32-2](/img/structure/B2809712.png)

3-[(E)-(2-Oxidanylidene-1h-Indol-3-Ylidene)methyl]benzoic Acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

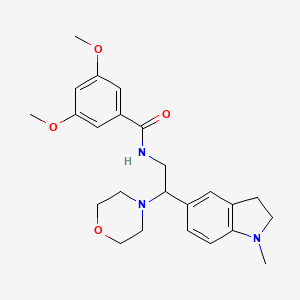

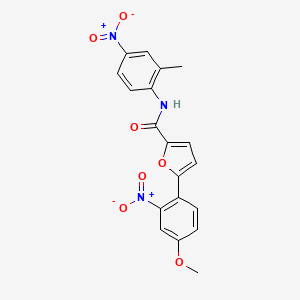

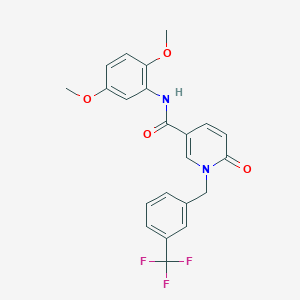

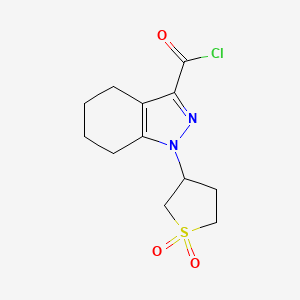

3-[(E)-(2-Oxidanylidene-1h-Indol-3-Ylidene)methyl]benzoic Acid is a complex organic compound. It has a molecular formula of C16H11NO3 and an average mass of 265.263 Da . It is related to benzoic acid derivatives, which are commonly found in various natural substances and have significant biological potential .

Molecular Structure Analysis

The molecular structure of this compound is quite complex, involving multiple rings and functional groups . Theoretical investigations on the optimized geometrical structure, electronic, and vibrational features of similar compounds have been conducted using the B3LYP/6-311++G(d,p) basis set . These studies provide insights into the compound’s structure and its electronic properties.Applications De Recherche Scientifique

Synthesis and Biological Activity

Research into indole derivatives, including those structurally related to "3-[(E)-(2-Oxidanylidene-1h-Indol-3-Ylidene)methyl]benzoic Acid", has revealed their significance in the synthesis of compounds with potential biological activities. For example, Avdeenko et al. (2020) synthesized new derivatives of 2,3-dimethylindole, demonstrating the importance of these compounds in developing potentially biologically active substances, which could exhibit a wide range of activities including acting as para amino benzoic acid antagonists and membrane integrity agonists (Avdeenko, Konovalova, & Yakymenko, 2020).

Anti-Cancer Potential

Compounds synthesized from intermediates like "3-[(E)-(2-Oxidanylidene-1h-Indol-3-Ylidene)methyl]benzoic Acid" have been evaluated for their anti-cancer properties. Soni et al. (2015) designed and synthesized novel quinuclidinone derivatives as potential anti-cancer agents, showing the critical role of these compounds in cancer research (Soni, Sanghvi, Devkar, & Thakore, 2015).

Materials Science Applications

In materials science, compounds based on "3-[(E)-(2-Oxidanylidene-1h-Indol-3-Ylidene)methyl]benzoic Acid" have been utilized in the synthesis of coordination polymers with potential applications in gas sensing. Rad et al. (2016) explored the synthesis of discrete molecular complexes and one and two-dimensional coordination polymers, demonstrating the utility of these compounds in developing materials with specific properties, such as fluorescence and gas sensing capabilities (Rad, Dehghanpour, Fatehfard, Gholamrezazadeh, & Mahmoudi, 2016).

Chemical Synthesis and Mechanism Studies

The versatility of indole derivatives extends to their use in studying chemical synthesis mechanisms and developing new synthetic methodologies. Deb et al. (2011) reported on the benzoic acid-catalyzed redox isomerization of indolines to N-alkyl indoles, highlighting the potential of these reactions in synthetic organic chemistry (Deb, Das, & Seidel, 2011).

Propriétés

IUPAC Name |

3-[(E)-(2-oxo-1H-indol-3-ylidene)methyl]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11NO3/c18-15-13(12-6-1-2-7-14(12)17-15)9-10-4-3-5-11(8-10)16(19)20/h1-9H,(H,17,18)(H,19,20)/b13-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJKGNDUTAHLMMQ-UKTHLTGXSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC3=CC(=CC=C3)C(=O)O)C(=O)N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)/C(=C\C3=CC(=CC=C3)C(=O)O)/C(=O)N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(E)-(2-Oxidanylidene-1h-Indol-3-Ylidene)methyl]benzoic Acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)amine hydrochloride](/img/structure/B2809629.png)

![N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)-1-naphthamide](/img/structure/B2809630.png)

![N-(2-chlorophenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2809631.png)

![6-(chloromethyl)-1-(4-chlorophenyl)-3-methyl-2H-pyrazolo[3,4-b]pyridin-4-one](/img/structure/B2809638.png)

![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate](/img/structure/B2809642.png)

![(2E)-N-[2-(cyclohex-1-en-1-yl)ethyl]-3-(thiophen-2-yl)prop-2-enamide](/img/structure/B2809644.png)

![N-(2-(thiophen-3-yl)ethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2809649.png)